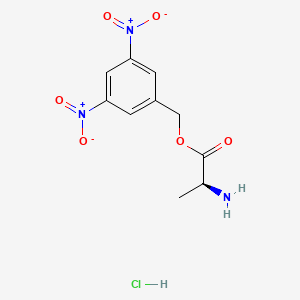![molecular formula C7H3ClF3NO B6609798 2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine CAS No. 2866334-41-8](/img/structure/B6609798.png)
2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine, also known as “C-TFP”, is a versatile organic compound with numerous potential applications in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor and has a boiling point of 125 °C. C-TFP is a versatile molecule that can be used in a variety of reactions and processes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of future directions.
Aplicaciones Científicas De Investigación
C-TFP has numerous potential applications in scientific research. It can be used to synthesize other compounds, such as 2-chloro-3-trifluoromethylpyridine, which can then be used in further studies. It can also be used to study biochemical and physiological effects, as well as to investigate future directions. C-TFP can also be used as a catalyst in certain reactions, such as the oxidation of alcohols.
Mecanismo De Acción
The mechanism of action of C-TFP is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to react with other molecules to form new compounds. It is also believed to be able to form strong hydrogen bonds, which can help stabilize the reaction and allow for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of C-TFP are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, C-TFP has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of C-TFP in laboratory experiments offers several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable, meaning it can be stored for long periods of time without degradation. Furthermore, it is a versatile compound that can be used in a variety of reactions and processes.
However, there are also some limitations to the use of C-TFP in laboratory experiments. For example, it is a highly reactive compound and can be hazardous if not handled properly. It is also toxic, and precautions should be taken when using it in experiments.
Direcciones Futuras
There are numerous potential future directions for the use of C-TFP in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals or agrochemicals, and could also be used to study biochemical and physiological effects. It could also be used to investigate the potential therapeutic effects of the compound, as well as its potential applications in the food and beverage industry. Additionally, C-TFP could be used to develop new catalysts and reactions, and could be used to develop new materials and technologies. Finally, C-TFP could be used to study the effects of environmental pollutants on biological systems.
Métodos De Síntesis
C-TFP can be synthesized through a process called the “Chloro-Trifluoroethylation” reaction. This reaction involves the use of a base, such as sodium hydroxide, and a reagent, such as trifluoroacetic anhydride, to form C-TFP from 2-chloropyridine. The reaction is typically carried out in a solvent, such as acetonitrile, and is typically heated at a temperature of around 80°C for a few hours.
Propiedades
IUPAC Name |
2-chloro-5-(1,2,2-trifluoroethenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-12-5)13-7(11)6(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZNOUTBKGXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(=C(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)









![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)